4-Phenylcyclohexylamine

Description

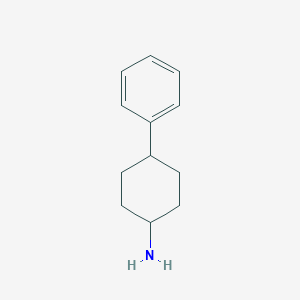

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISCEAZUHNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173807 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-45-1, 5769-10-8 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylcyclohexylamine and Its Analogues

Established Synthetic Routes for 4-Phenylcyclohexylamine

The synthesis of this compound can be achieved through several reliable chemical pathways. The most common methods involve the transformation of a ketone precursor, 4-phenylcyclohexanone (B41837), into the desired amine.

Reductive Amination Pathways for this compound Synthesis

Reductive amination is a primary and highly effective method for synthesizing this compound. libretexts.orgorgsyn.orgjocpr.com This process typically involves the reaction of 4-phenylcyclohexanone with an amine source, which forms an intermediate imine or enamine that is subsequently reduced to the final amine product. libretexts.org

The reaction can be performed in a one-pot process, which is efficient and improves atom economy. jocpr.comderpharmachemica.com A variety of reducing agents and conditions can be employed. For instance, laboratory synthesis can utilize reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgatamanchemicals.com Commercially, reductive amination might involve catalytic hydrogenation over a nickel catalyst. libretexts.org

One specific documented synthesis of this compound involves the use of ammonium (B1175870) formate (B1220265) as the nitrogen source in methanol. google.com Another approach involves the initial conversion of 4-phenylcyclohexanone to its oxime by reacting it with hydroxylamine (B1172632) hydrochloride. lookchem.com This oxime intermediate is then reduced to yield this compound. lookchem.comrsc.org The reduction of the oxime can be accomplished using various reagents, with the choice of reagent influencing the stereochemical outcome, as discussed in section 2.2.1.

Table 1: Examples of Reductive Amination Pathways and Related Reductions

| Precursor | Reagents | Product | Key Findings | Citations |

|---|

Grignard Reagent-Based Syntheses of Phenylcyclohexylamines

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is prominently used in the synthesis of certain phenylcyclohexylamine isomers, particularly 1-phenylcyclohexylamine (B1663984). mdma.chpressbooks.pubyoutube.com This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a cyclohexanone (B45756) derivative. testbook.comwikipedia.org

For the synthesis of 1-phenylcyclohexylamine and its N-substituted analogues (like phencyclidine), the common strategy involves reacting 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) with phenylmagnesium bromide. mdma.chmdma.ch An alternative involves creating an enamine from cyclohexanone and an amine (e.g., piperidine), which is then treated with the Grignard reagent. mdma.ch

However, this approach is primarily documented for the synthesis of 1-arylcyclohexylamines and is not the standard route for producing the this compound isomer. The starting materials and reaction mechanisms are tailored to introduce the phenyl group at the same carbon as the amine (or its precursor), which is characteristic of the 1-phenyl isomer, not the 4-phenyl isomer. mdma.ch

Other Chemical Transformation Approaches for this compound Preparation

Beyond the more common reductive amination and Grignard pathways, other chemical transformations have been reported for the preparation of this compound.

One historical method involved the nitration of phenylcyclohexane (B48628), followed by the chemical reduction of the resulting nitro compound to form the amine. mdma.ch However, this method is not considered ideal for large-scale synthesis. mdma.ch

Another established route begins with the hydrogenation of 4-hydroxybiphenyl to produce 4-phenylcyclohexanol (B47007). lookchem.com The alcohol is then oxidized to 4-phenylcyclohexanone, a key intermediate. lookchem.comrsc.org The conversion of 4-phenylcyclohexanol to 4-phenylcyclohexanone can present challenges, with Jones' oxidation being one reported, albeit low-yielding, method. rsc.org This ketone is then converted to the amine, typically via the oxime reduction pathway described previously. lookchem.comrsc.org

A different approach, known as the Ritter reaction, utilizes phenylcyclohexene as a starting material. The reaction of phenylcyclohexene with hydrogen cyanide in a strongly acidic medium yields a formamide (B127407) intermediate, which upon acid hydrolysis, produces 1-phenylcyclohexylamine hydrochloride. mdma.ch As with the Grignard reaction, this method is more suited for the synthesis of the 1-phenyl isomer.

Stereoselective Synthesis and Isomeric Control of this compound

The cyclohexane (B81311) ring in this compound allows for cis and trans diastereomers, which have different spatial arrangements of the phenyl and amino groups. Controlling this stereochemistry is a key aspect of its synthesis.

Preparation and Separation of cis- and trans-Isomers of this compound

The stereochemical outcome of the synthesis of this compound can be significantly influenced by the choice of reaction conditions, particularly in the reduction of the 4-phenylcyclohexanone oxime intermediate. rsc.org

Synthesis of trans-rich isomers: The reduction of 4-phenylcyclohexanone oxime using sodium in boiling ethanol (B145695) has been shown to produce a mixture of amines that is rich in the trans-isomer. lookchem.comrsc.org

Synthesis of cis-rich isomers: Conversely, the catalytic hydrogenation of the same oxime over a platinum catalyst in an acidic solution yields an amine mixture that is predominantly the cis-isomer. rsc.org Similarly, hydrogenation using Raney nickel has also been used to produce the amine from the oxime. lookchem.com

Once a mixture of isomers is formed, they can be separated. Although specific separation protocols for this compound are not detailed in the provided results, general methods for separating cis and trans isomers include azeotropic distillation and the formation of urea (B33335) complexes, where one isomer interacts preferentially. google.com

Table 2: Stereoselective Reduction of 4-Phenylcyclohexanone Oxime

| Reaction | Catalyst/Reagent | Predominant Isomer | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Platinum catalyst in acid | cis | rsc.org |

| Chemical Reduction | Sodium in ethanol | trans | lookchem.comrsc.org |

| Catalytic Hydrogenation | Raney Nickel | - (yields amine mixture) | lookchem.com |

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

While this compound itself is an achiral molecule due to an internal plane of symmetry, its derivatives can be chiral. The synthesis of single enantiomers (enantiopure compounds) is crucial in many applications and can be achieved through several strategies. ub.edu

One major approach is chiral resolution , where a racemic mixture of a chiral derivative is separated into its constituent enantiomers. ardena.com For amine derivatives that have an acidic or basic functional group, this is often accomplished by forming diastereomeric salts with a chiral resolving agent. ardena.comcrystalpharmatech.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. ardena.com

Another powerful strategy is asymmetric synthesis , where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other from a prochiral starting material. ub.edu For example, recent research has explored the use of photoredox catalysis for the [4+2] cycloaddition of benzocyclobutylamines to create highly functionalized cyclohexylamine (B46788) derivatives with excellent control of stereochemistry. rsc.org Preliminary investigations into an asymmetric version of this reaction using a chiral phosphoric acid (CPA) have shown promise in achieving good enantioselectivity. rsc.org Such methods provide a direct route to chiral heterocyclic systems that may incorporate a structure analogous to this compound. rsc.orgresearcher.life

Design and Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound has served as a versatile scaffold for the development of a wide array of analogues and derivatives. Researchers have systematically modified the N-substituent, the phenyl ring, and the cyclohexyl ring, and have also introduced heterocyclic replacements for the phenyl group to explore structure-activity relationships.

The synthesis of N-substituted arylcyclohexylamines has been a significant area of research, leading to a variety of compounds with diverse pharmacological profiles. A common synthetic strategy involves the reaction of a Schiff base, formed from cyclohexanone and a primary amine, with an organometallic reagent like phenyl lithium or a Grignard reagent. google.commdma.ch This approach allows for the introduction of various substituents on the nitrogen atom.

One established method begins with the formation of a Schiff base by reacting cyclohexanone with a primary amine, such as ethylamine, allylamine, or various alkoxyalkylamines. google.com The subsequent addition of phenyl lithium or phenylmagnesium bromide to the Schiff base, followed by aqueous workup, yields the corresponding N-substituted 1-phenylcyclohexylamine. google.commdma.ch For example, N-ethyl-1-phenylcyclohexylamine can be prepared by reacting N-ethylcyclohexylideneamine with phenyl lithium. google.com Similarly, N-allyl-1-phenylcyclohexylamine is synthesized from N-allylcyclohexylideneamine. google.com

Another synthetic route is the N-alkylation of 1-phenylcyclohexylamine itself. mdma.ch For instance, N-methyl-1-phenylcyclohexylamine can be obtained through the Eschweiler-Clarke reaction, which involves the formylation of 1-phenylcyclohexylamine followed by reduction. mdma.ch

The following table summarizes various N-substituted 1-phenylcyclohexylamine derivatives and their synthetic precursors.

| N-Substituent | Primary Amine Precursor | Synthetic Method | Reference |

| Ethyl | Ethylamine | Schiff base formation with cyclohexanone, followed by reaction with phenyl lithium. | google.com |

| Allyl | Allylamine | Schiff base formation with cyclohexanone, followed by reaction with phenyl lithium. | google.com |

| γ-Methoxypropyl | γ-Methoxypropylamine | Schiff base formation with cyclohexanone, followed by reaction with phenyl lithium. | google.com |

| Isopropyl | Isopropylamine | Schiff base formation with cyclohexanone, followed by reaction with phenyl lithium. | google.com |

| Methyl | (from 1-phenylcyclohexylamine) | Formylation followed by reduction (Eschweiler-Clarke). | mdma.ch |

Modification of the phenyl ring has been another key strategy in the design of novel this compound analogues. The introduction of substituents on the aromatic ring can significantly influence the compound's properties. A general approach to these analogues involves the use of a substituted aryl Grignard reagent in reaction with a cyclohexanone-derived intermediate.

For instance, methoxy- and methyl-substituted analogues have been synthesized. wisdomlib.org The synthesis of 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine and 1-[1-(4-methylphenyl)cyclohexyl]piperidine (B13423628) is achieved by reacting 1-piperidinocyclohexanecarbonitrile with the corresponding Grignard reagent, p-anisol magnesium bromide or p-tolyl magnesium bromide, respectively. wisdomlib.org This highlights a versatile method for introducing a range of substituents onto the phenyl ring.

The synthesis of halogenated derivatives has also been explored. nih.govresearchgate.netnih.gov For example, para-bromo substituted analogues have been prepared, and these compounds have shown notable biological activity. nih.gov The synthesis of these compounds often follows similar pathways, utilizing a halogenated phenyl Grignard reagent.

A summary of representative ring-substituted phenylcyclohexylamine analogues is presented below.

| Phenyl Ring Substituent | Grignard Reagent | Intermediate | Reference |

| 4-Methoxy | p-Anisol magnesium bromide | 1-Piperidinocyclohexanecarbonitrile | wisdomlib.org |

| 4-Methyl | p-Tolyl magnesium bromide | 1-Piperidinocyclohexanecarbonitrile | wisdomlib.org |

| 4-Bromo | p-Bromophenylmagnesium bromide | Not specified in detail | nih.gov |

It has been noted that gas chromatography analysis of 4-methoxy-substituted analogs can lead to partial degradation to 1-phenylcyclohexene derivatives, which requires careful control of analytical conditions.

Replacing the phenyl ring with a heterocyclic system has led to the development of another important class of analogues. Thienyl and benzothiophenyl derivatives have been of particular interest. justia.comnih.govnih.gov The synthesis of these compounds generally mirrors the methods used for their phenyl counterparts, with the key difference being the use of a heterocyclic Grignard reagent.

For example, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) and its derivatives can be synthesized by reacting 1-piperidinocyclohexanecarbonitrile with 2-thienylmagnesium bromide. researchgate.netljmu.ac.uk This modular approach allows for the preparation of a variety of heterocyclic analogues by simply changing the Grignard reagent. Similarly, benzothiophenyl analogues, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), are prepared from the appropriate cycloalkanones and the Grignard reagent derived from 2-chlorobenzo[b]thiophene. nih.gov

The amine portion of these heterocyclic analogues can also be varied. For instance, pyrrolidine (B122466) analogues of BTCP have been synthesized and evaluated. nih.gov

The table below provides examples of heterocyclic analogues of this compound.

| Heterocyclic Ring | Amine Moiety | Common Abbreviation | Synthetic Precursors | Reference |

| Thiophene | Piperidine | TCP | 2-Thienylmagnesium bromide, 1-Piperidinocyclohexanecarbonitrile | researchgate.netljmu.ac.uk |

| Benzo[b]thiophene | Piperidine | BTCP | 2-Benzo[b]thienylmagnesium bromide, 1-Piperidinocyclohexanecarbonitrile | nih.gov |

| Benzo[b]thiophene | Pyrrolidine | - | 2-Benzo[b]thienylmagnesium bromide, 1-Pyrrolidinocyclohexanecarbonitrile | nih.gov |

Radiolabeled analogues of this compound are invaluable tools for in vivo imaging studies, such as positron emission tomography (PET). The introduction of positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]) allows for the non-invasive study of receptor binding and distribution in the brain.

The synthesis of [¹⁸F]-labeled analogues often involves nucleophilic substitution with no-carrier-added [¹⁸F]fluoride. researchgate.net A common strategy is to prepare a precursor molecule containing a good leaving group, such as a tosyloxy group, at the desired position for fluorination. For example, a fluorinated derivative of a thienylcyclohexylpiperidine (B1257968) analogue was synthesized by reacting a tosyloxy precursor with [¹⁸F]fluoride. researchgate.net The radiosynthesis yielded the final product with specific activities suitable for PET imaging. researchgate.net

Another approach is electrophilic fluorination using [¹⁸F]F₂ or other reactive fluorinating agents like [¹⁸F]acetyl hypofluorite. researchgate.net This method has been used for the preparation of [¹⁸F]-labeled amino acids and could be adapted for arylcyclohexylamine derivatives. The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), for example, is achieved through nucleophilic fluorination of a tosylate precursor. nih.gov

The radiosynthesis of these tracers requires careful optimization to achieve good radiochemical yields and high specific activity within the short half-life of the radioisotope. nih.govnih.gov

| Radiolabel | Labeling Method | Precursor Type | Example Application | Reference |

| ¹⁸F | Nucleophilic Substitution | Tosyloxy-derivative | [¹⁸F]Fluorinated thienylcyclohexylpiperidine | researchgate.net |

| ¹⁸F | Electrophilic Fluorination | Organotin precursor | 6-[¹⁸F]Fluoro-L-dopa (related field) | researchgate.net |

| ¹⁸F | Nucleophilic Substitution | Tosylate-precursor | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | nih.gov |

| ¹⁸F | Nucleophilic Substitution | Epifluorohydrin | [¹⁸F]Fluoromisonidazole (related field) | nih.gov |

Advanced Characterization and Structural Elucidation of 4 Phenylcyclohexylamine

Spectroscopic Analysis Techniques in Phenylcyclohexylamine Research

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Phenylcyclohexylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemical relationships between them.

In ¹H NMR, the chemical shifts (δ) of the protons in this compound are indicative of their local electronic environment. The protons on the phenyl ring typically appear in the aromatic region (around 7.1-7.3 ppm), while the protons on the cyclohexyl ring are found in the aliphatic region (generally 1.0-3.0 ppm). The proton attached to the nitrogen atom (the amine proton) and the proton on the carbon bearing the phenyl group (the methine proton) have distinct chemical shifts that are sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl group are observed in the downfield region (typically 126-147 ppm), while the cyclohexyl carbons resonate at higher fields (around 29-52 ppm). The specific chemical shifts help to confirm the carbon skeleton of the molecule.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH-NH₂) | ~2.6-3.1 | ~50-52 |

| C2, C6 (CH₂) | ~1.2-2.1 | ~34-36 |

| C3, C5 (CH₂) | ~1.0-1.9 | ~29-31 |

| C4 (CH-Ph) | ~2.4-2.8 | ~43-45 |

| C1' (C-Ar) | - | ~146-148 |

| C2', C6' (CH-Ar) | ~7.25-7.35 | ~128-129 |

| C3', C5' (CH-Ar) | ~7.25-7.35 | ~126-127 |

| C4' (CH-Ar) | ~7.15-7.25 | ~126 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific isomer (cis or trans).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound. Both methods probe the vibrational modes of the molecule, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl group appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration is also a key diagnostic peak, often appearing around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl ring, often produce strong signals in the Raman spectrum, which may be weak in the IR spectrum. This makes the combination of IR and Raman spectroscopy a comprehensive approach for functional group analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | IR |

| C-H Stretch (aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850-2950 | IR, Raman |

| N-H Bend (amine) | 1590-1650 | IR |

| C=C Stretch (aromatic) | 1450-1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Phenylcyclohexylamine Research

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the phenyl group. The π → π* transitions of the aromatic ring typically result in strong absorption bands in the ultraviolet region, usually around 250-270 nm. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the phenyl ring. While not as structurally informative as NMR or IR spectroscopy for this particular molecule, UV-Vis spectroscopy can be useful for quantitative analysis and for studying the interactions of the chromophore with its environment.

Diffraction-Based Structural Determination

Diffraction techniques provide unparalleled detail about the three-dimensional structure of crystalline materials by analyzing how they scatter X-rays.

Single Crystal X-ray Diffraction of this compound and its Salts

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By irradiating a single, well-ordered crystal of this compound or one of its salts (e.g., hydrochloride) with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice. This technique can unambiguously establish the stereochemistry of the molecule, distinguishing between cis and trans isomers, and provides detailed information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.9 |

| b (Å) | ~11.5 |

| c (Å) | ~16.3 |

| β (°) | ~95.0 |

Note: The crystallographic data are illustrative and can vary significantly between different salts and polymorphs.

Powder X-ray Diffraction Applications for this compound Compounds

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. ncl.ac.uk Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.comncl.ac.uk

Key applications of PXRD for this compound compounds include:

Phase Identification: The PXRD pattern of an unknown sample can be compared to a database of known patterns to identify the specific crystalline form. malvernpanalytical.comncl.ac.uk

Polymorph Screening: this compound, like many pharmaceutical compounds, may exist in different crystalline forms known as polymorphs. researchgate.netmdpi.com These polymorphs have the same chemical composition but different crystal structures, which can affect their physical properties. PXRD is a primary tool for identifying and distinguishing between these polymorphs. researchgate.net

Purity Analysis: PXRD can be used to determine the phase purity of a bulk sample. ncl.ac.uk The presence of crystalline impurities will result in additional peaks in the diffraction pattern. mdpi.com

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) material. mdpi.com Crystalline materials produce sharp Bragg peaks, whereas amorphous materials produce a broad halo. mdpi.com

Quantitative Analysis: PXRD can be employed to quantify the relative amounts of different crystalline phases in a mixture, which is crucial for controlling the polymorphic content of a substance. americanpharmaceuticalreview.com

Conformational Analysis of this compound

The orientation of the phenyl and amino groups on the cyclohexane (B81311) ring is the primary determinant of the molecule's shape and has been investigated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling. researchgate.netbinghamton.edu The relative disposition of these groups differs significantly between the cis and trans isomers.

For trans-4-phenylcyclohexylamine, the phenyl and amino groups are on opposite faces of the cyclohexane ring. This arrangement allows both bulky substituents to simultaneously occupy equatorial positions. This diequatorial conformation is overwhelmingly the most stable, as the alternative diaxial conformation would introduce severe 1,3-diaxial steric clashes, making it energetically prohibitive. The diequatorial arrangement results in a relatively rigid and well-defined molecular conformation. acs.orgwikipedia.org This is supported by ¹H NMR data for related 4-substituted cyclohexylamines, which show a broad signal for the proton on the carbon bearing the amino group, characteristic of an axial proton with large axial-axial couplings, confirming the equatorial position of the amino group. rsc.org

For cis-4-phenylcyclohexylamine, the phenyl and amino groups are on the same face of the ring. This necessitates that one substituent adopts an equatorial position while the other is forced into an axial position. The molecule, therefore, exists as a dynamic equilibrium between two chair conformers: one with an equatorial phenyl group and an axial amino group (A), and the other with an axial phenyl group and an equatorial amino group (B).

The position of this equilibrium is dictated by the steric requirements of the two groups, often quantified by their conformational free energies (A-values). The A-value for a phenyl group is approximately 3.1 kcal/mol, while for an amino (–NH₂) group, it is significantly lower, around 1.2 kcal/mol. rsc.org The strong preference of the larger phenyl group for the sterically less hindered equatorial position means that the equilibrium heavily favors the conformer where the phenyl group is equatorial and the amino group is axial. rsc.org NMR studies on analogous cis-4-substituted cyclohexylamines support this, showing a narrow signal for the proton attached to the amino-substituted carbon, which is indicative of an equatorial proton and thus an axial amino group. rsc.org

Infrared spectroscopy and computational models of related phenylcyclohexane (B48628) derivatives suggest that the phenyl group itself is likely oriented with its plane approximately perpendicular to the plane of the cyclohexane ring to minimize steric interactions. binghamton.edu

| Isomer | Substituent Relationship | Predominant Conformation | Minor Conformation(s) | Key Rationale |

|---|---|---|---|---|

| trans-4-Phenylcyclohexylamine | 1,4-diequatorial | Phenyl (equatorial), Amino (equatorial) | Diaxial conformer is highly unstable. | Minimizes steric strain by placing both large groups in the favored equatorial positions. acs.orgwikipedia.org |

| cis-4-Phenylcyclohexylamine | 1-equatorial, 4-axial | Phenyl (equatorial), Amino (axial) | Phenyl (axial), Amino (equatorial) | The much larger A-value of the phenyl group (3.1 kcal/mol) compared to the amino group (1.2 kcal/mol) dictates its strong preference for the equatorial position. rsc.org |

Stereochemistry fundamentally defines the three-dimensional shape of a molecule, influencing its physical and chemical properties. redalyc.org The distinction between the cis and trans isomers of this compound leads to profound differences in their molecular geometry and conformational flexibility.

The trans isomer, by virtue of its rigid diequatorial conformation, possesses a well-defined and relatively extended molecular structure. acs.org This conformational locking minimizes steric repulsions and results in a predictable geometry with standard bond lengths and angles for a substituted cyclohexane. This rigidity is a critical feature, as highlighted in studies of related molecules where a trans-cyclohexyl linker confers a specific, rigid conformation essential for biological receptor binding.

In contrast, the cis isomer is conformationally more complex. It exists as a rapid equilibrium between two chair forms. Although one conformer (equatorial-phenyl, axial-amino) is dominant, the presence of the less stable conformer contributes to the average molecular geometry. rsc.org The presence of an axial substituent in both contributing conformers introduces steric strain, primarily through 1,3-diaxial interactions. For the major conformer, this involves repulsion between the axial amino group and the axial hydrogens at the C-3 and C-5 positions. This strain can cause slight distortions in the cyclohexane ring, such as flattening, to increase the distance between the axial groups. This can manifest as minor deviations in bond angles and dihedral angles from the ideal cyclohexane geometry. The dynamic nature of the cis isomer, constantly flipping between two conformations, results in a molecule that is, on average, less extended and more flexible than its trans counterpart.

| Geometric Feature | trans-4-Phenylcyclohexylamine | cis-4-Phenylcyclohexylamine |

|---|---|---|

| Conformational State | Largely locked in a single diequatorial conformation. acs.org | Dynamic equilibrium between two chair conformers. rsc.org |

| Molecular Shape | Relatively rigid and extended. | More flexible, with a less extended average shape. |

| Ring Geometry | Closely resembles an ideal substituted cyclohexane chair. | Likely exhibits minor distortions (e.g., ring flattening) due to 1,3-diaxial interactions in its constituent conformers. |

| Intramolecular Strain | Minimal steric strain. | Subject to 1,3-diaxial strain in both conformers, influencing average geometry. |

Computational and Theoretical Studies on 4 Phenylcyclohexylamine

Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to 4-Phenylcyclohexylamine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like this compound. rsc.org These methods analyze the electron density to determine a molecule's energy, structure, and various physicochemical properties, which are fundamental to its reactivity and interactions with biological targets. rsc.orgyoutube.com

Research on analogues such as 1-phenylcyclohexylamine (B1663984) has utilized DFT calculations to generate quantum descriptors for structure-activity relationship studies. researchgate.netmedjchem.com In a representative study, the geometries of a series of phencyclidine (PCP) derivatives were optimized using DFT with the B3LYP functional and the 6-31G* basis set. researchgate.net This level of theory allows for the calculation of key electronic descriptors, including the dipole moment (µ) and the electrophilicity index (Ei), which have been shown to be significant contributors to the biological activity of these compounds at the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The use of quantum chemical calculations is essential for deriving these electronic properties, which cannot be determined from simpler molecular mechanics methods. researchgate.net These computational approaches provide a foundational understanding of the molecule's intrinsic characteristics that govern its biological function. rsc.org

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

The biological activity of flexible molecules like this compound is intrinsically linked to their three-dimensional shape or conformation. umich.edu Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape. mdpi.comyoutube.com These simulations can reveal the preferred spatial arrangements of the molecule, such as the orientation of the phenyl group relative to the cyclohexylamine (B46788) ring. umich.eduresearchgate.net

For arylcyclohexylamines, a critical conformational feature is whether the phenyl group adopts an axial or equatorial position on the cyclohexane (B81311) ring. umich.edu The energy difference between these conformers can be small, allowing the molecule to exist in multiple shapes. umich.edu Conformational analysis studies, supported by experimental data from techniques like NMR, have investigated the preferred conformations of related cyclic aminoalcohols. cdnsciencepub.com For trans-isomers, a chair conformation where the aryl group is equatorial is often favored. cdnsciencepub.com MD simulations can build upon these static pictures by simulating the dynamic transitions between different chair conformations and the energetic barriers involved, offering a more complete understanding of the molecule's behavior in a biological environment. mdpi.comresearchgate.net This "chameleon-like" property of changing conformation is crucial for determining the active form of the molecule when it binds to a receptor. umich.edu

Molecular Docking Studies for Receptor Interactions Involving this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in understanding the molecular basis of a ligand's activity and in studying structure-activity relationships (SAR). nih.gov

Docking studies performed on analogues of this compound have provided detailed insights into their interactions with the NMDA receptor. researchgate.netmedjchem.com In these studies, researchers docked different configurations of the ligands into the receptor's binding site. researchgate.net A key finding was the critical role of the phenyl group's orientation. researchgate.netmedjchem.com When the phenyl group was in a specific orientation (trans configuration), it was able to form a favorable π-sigma interaction with the side chain of an arginine residue (ARG B:894) in the binding pocket. researchgate.netmedjchem.com Conversely, in a different configuration (cis, with the phenyl group in an equatorial position), the phenyl group was shifted away from this binding site, preventing the interaction and leading to lower activity. medjchem.comresearchgate.net This highlights how docking can elucidate the specific interactions that drive binding affinity and biological function.

Table 1: Summary of Molecular Docking Findings for Phenylcyclohexylamine Analogues at the NMDA Receptor

| Feature | Finding | Implication | Source(s) |

|---|---|---|---|

| Key Interaction | π-sigma interaction | This interaction is crucial for anchoring the ligand in the binding site. | researchgate.netmedjchem.com |

| Key Residue | Arginine (ARG B:894) | The phenyl group of active compounds interacts with this specific residue. | researchgate.netmedjchem.com |

| Active Conformation | trans configuration | Places the phenyl group in an optimal position for interaction. | researchgate.net |

| Inactive Conformation | cis configuration (equatorial phenyl) | The phenyl group is shifted and cannot form the key interaction, resulting in decreased activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylcyclohexylamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds.

Table 2: Descriptors in the MLR-based QSAR Model for Phenylcyclohexylamine Analogues

| Descriptor | Type | Contribution to pKi | Source(s) |

|---|---|---|---|

| Sum of degrees (SD) | Topological | Positive | researchgate.net |

| Diameter (D) | Topological | Negative | researchgate.net |

| pKa | Physicochemical | Negative | researchgate.net |

| Dipole moment (µ) | Quantum Chemical | Positive | researchgate.net |

| Density (De) | Quantum Chemical | Negative | researchgate.net |

| Electrophilicity index (Ei) | Quantum Chemical | Negative | researchgate.net |

The QSAR equation is given by: pKi = 13.281 + 0.167(SD) - 0.536(D) - 0.986(pKa) + 0.580(µ) - 5.219(De) - 2.624(Ei) researchgate.net

Predictive Modeling of Pharmacological Profiles for this compound Analogues

Predictive modeling extends beyond QSAR to forecast the broader pharmacological profiles of new analogues, including their potential therapeutic effects and adverse reactions. nih.gov This involves integrating various computational methods, such as deep learning and pharmacokinetic simulations, to design novel compounds with desired properties. arxiv.org

For classes of compounds including arylcyclohexylamines, advanced predictive models are being developed. One approach utilizes deep learning, specifically variational autoencoders (VAEs), for the de novo design of novel NMDA receptor antagonists. arxiv.org These models learn from the chemical structures of known active compounds to generate new, previously unsynthesized molecules that are predicted to be active. arxiv.org Another aspect of predictive modeling is forecasting the in vivo effects of new analogues. For example, data from preclinical tests, such as prepulse inhibition (PPI) in rodents, can serve as a predictive screen for the dissociative effects of new arylcyclohexylamine-related drugs in humans. ljmu.ac.uk By combining ligand-based methods like QSAR and deep learning with structure-based methods like docking, researchers can build more comprehensive predictive models. arxiv.org This integrated approach is crucial in drug discovery, helping to prioritize the synthesis of the most promising candidates and to anticipate their pharmacological behavior, as exemplified by the development of novel analgesics like cebranopadol (B606582) from research into related compounds. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylcyclohexylamine |

| Phencyclidine (PCP) |

| Cebranopadol |

| Desipramine |

| Dextromethorphan |

| Dizocilpine (MK-801) |

| EXP-561 (4-phenyl-bicyclo[2.2.2]octan-1-amine) |

| Ketamine |

| Memantine |

| Nomifensine |

| Thienylcyclohexylpiperidine (B1257968) (TCP) |

Pharmacological and Biological Investigations of 4 Phenylcyclohexylamine

Mechanisms of Action at the Molecular Level

The pharmacological and biological effects of 4-phenylcyclohexylamine and its analogues are primarily attributed to their interactions with molecular targets within the central nervous system. These interactions predominantly involve neurotransmitter receptors and transporters, with some potential for enzyme and ion channel modulation.

Receptor Binding Profiles and Ligand Affinity of this compound

The affinity of this compound and its related compounds for various receptors is a key determinant of their pharmacological actions. Research has largely centered on their ability to bind to N-methyl-D-aspartate (NMDA) receptors and their influence on monoamine neurotransmitter systems. wikipedia.orgmicrobiozindia.com

A significant characteristic of this compound analogues is their function as antagonists of the NMDA receptor. microbiozindia.comljmu.ac.uk The NMDA receptor is a crucial component in excitatory neurotransmission and synaptic plasticity. nih.gov Phenylcyclohexylamine derivatives, including phencyclidine (PCP), are known to act as non-competitive antagonists at the NMDA receptor. medjchem.comencyclopedia.pub They bind to a specific site within the ion channel of the receptor, often referred to as the PCP binding site, thereby blocking the channel and preventing the influx of ions. nih.govumich.edu

The binding affinity of these analogues for the NMDA receptor is influenced by their molecular structure. medjchem.com For instance, studies on 1-phenylcyclohexylamine (B1663984) derivatives have shown that substitutions on the phenyl ring and the amine group can significantly alter their binding affinity and activity. wisdomlib.org The stereochemistry of the molecule, such as the orientation of the phenyl group, also plays a critical role in its interaction with the receptor's binding site. medjchem.comresearchgate.net Molecular docking studies have suggested that an equatorial position of the phenyl group might lead to a less favorable interaction compared to an axial orientation, which can form more effective interactions within the binding pocket. medjchem.comresearchgate.net

The following table presents binding affinity data (Ki values) for some phenylcyclohexylamine analogues at the NMDA receptor, providing a comparative view of their potency.

| Compound | NMDA Receptor Binding Affinity (Ki, nM) |

| Phencyclidine (PCP) | 59 service.gov.uk |

| 3-MeO-PCP | 20 service.gov.uk |

| 4-MeO-PCP | 404 service.gov.uk |

| Methoxetamine | 259 service.gov.uk |

| Ketamine | 659 service.gov.uk |

This interactive table allows for the comparison of binding affinities of different phenylcyclohexylamine analogues. A lower Ki value indicates a higher affinity for the NMDA receptor.

Beyond their effects on NMDA receptors, many phenylcyclohexylamine derivatives also interact with monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). wikipedia.orgwikipedia.org By inhibiting these transporters, these compounds can increase the levels of these neurotransmitters in the synapse. researchgate.netnih.gov

Simultaneously targeting both the NMDA receptor and monoamine transporters is a strategy being explored for the development of new therapeutic agents. nih.gov The table below summarizes the inhibitory activity of selected phenylcyclohexylamine analogues on monoamine transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Phencyclidine (PCP) | 2234 service.gov.uk | - | - |

| 3-MeO-PCP | 216 service.gov.uk | - | - |

| 4-MeO-PCP | 844 service.gov.uk | 713 service.gov.uk | - |

| Methoxetamine | 481 service.gov.uk | - | - |

This interactive table displays the inhibition constants (Ki) for various phenylcyclohexylamine analogues at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A lower Ki value signifies stronger inhibition. "-" indicates that the data was not available or the compound did not meet the screening criteria.

N-methyl-D-aspartate (NMDA) Receptor Antagonism of this compound Analogues

Enzyme Activity Modulation by this compound

The direct modulation of enzyme activity by this compound is not as well-documented as its receptor and transporter interactions. chemimpex.com However, it is understood that xenobiotics are often metabolized by enzymes such as the cytochrome P450 (CYP) superfamily. acs.org The metabolism of phenylcyclohexylamine derivatives has been shown to involve various CYP enzymes. For instance, the O-dealkylation of certain N-(1-phenylcyclohexyl)alkanamine derivatives is catalyzed by CYP2D6, CYP2B6, and CYP3A4. acs.org While this demonstrates an interaction with these enzymes, it primarily relates to the compound's metabolism rather than a direct modulation of the enzyme's primary activity on its endogenous substrates. There is a lack of specific studies focusing on this compound as a direct modulator of the catalytic activity of other key enzymes. nih.govbiorxiv.orgru.nlhebmu.edu.cnijpsonline.com

Neuropharmacological Effects of this compound Analogues

The molecular interactions of this compound analogues at NMDA receptors and monoamine transporters result in a range of neuropharmacological effects. wikipedia.orgchemimpex.com The antagonism of NMDA receptors is associated with dissociative anesthetic, anticonvulsant, and neuroprotective properties. wikipedia.orgmicrobiozindia.comacs.org The inhibition of monoamine reuptake can lead to stimulant and antidepressant-like effects. nih.govwikipedia.org

The specific neuropharmacological profile of each analogue depends on its relative affinity and efficacy at these different molecular targets. wikipedia.org For example, a compound with high potency at the NMDA receptor and lower activity at monoamine transporters would be expected to produce predominantly dissociative effects. nih.gov Conversely, an analogue with strong monoamine reuptake inhibitory properties might exhibit more pronounced stimulant effects. nih.gov The development of compounds with a balanced activity at both NMDA receptors and monoamine transporters is an area of interest for creating novel antidepressants with potentially faster onset of action. nih.gov

Impact on Neurotransmitter Systems

Arylcyclohexylamine derivatives exert their effects by interacting with multiple crucial neurotransmitter systems in the brain. Their most well-documented mechanism is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic system. wikipedia.orgresearchgate.net By blocking the NMDA receptor channel in a non-competitive manner, these compounds can inhibit the flow of calcium ions into the neuron, leading to a state of dissociative anesthesia. mdpi.com This action is believed to be the primary source of the psychotomimetic effects associated with some compounds in this class, such as phencyclidine (PCP). mdpi.com

Beyond the glutamatergic system, these compounds also significantly modulate monoaminergic systems. Many derivatives inhibit the reuptake of dopamine, serotonin, and norepinephrine. mdpi.com The blockade of the dopamine transporter is associated with stimulant and euphoriant effects. umn.edu Some derivatives have been engineered to act as multi-target antagonists, simultaneously blocking the NMDA receptor and the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This multi-target approach is a strategy for developing novel therapeutics.

Furthermore, interactions with other receptor systems have been noted. Certain arylcyclohexylamines bind to sigma and mu-opioid receptors, which can contribute to their analgesic and euphoriant properties. mdpi.comumn.edu The ability to interact with such a diverse set of targets highlights the complex pharmacology of this chemical family. wikipedia.org

In Vitro Activity of a Heterocycle-Fused Phenylcyclohexylamine Derivative (A16)

| Target | Activity (IC50 in µM) | Reference |

|---|---|---|

| NMDA Receptor | 1.8 | |

| SERT | 1.0 | |

| DAT | 1.9 | |

| NET | 1.3 |

Influence on Central Nervous System Functions

The multifaceted interactions of this compound derivatives with neurotransmitter systems result in a broad spectrum of effects on the central nervous system (CNS). mdpi.com The primary CNS effects conferred by NMDA receptor antagonism include anesthetic, anticonvulsant, neuroprotective, and dissociative states. umn.edu The dissociative effect, a hallmark of this class, is characterized as a separation between the thalamocortical and limbic systems, creating a state where the eyes may remain open with slow nystagmus, accompanied by amnesia and intense analgesia. researchgate.nettaylorandfrancis.com

The influence of these compounds on dopamine reuptake can produce stimulant effects, enhancing alertness and diminishing the need for sleep or food. umn.eduresearchgate.net Conversely, some early derivatives were described as potent sedatives. wikipedia.org This range of activities, from stimulation to sedation, underscores the chemical diversity within the arylcyclohexylamine class. wikipedia.org The specific functional outcome depends heavily on the derivative's unique affinity and efficacy at various receptors and transporters. umn.edu

Preclinical Evaluation of Therapeutic Potential

The diverse biological activities of this compound and its analogues have spurred preclinical research into their potential use as therapeutic agents for a variety of conditions.

Research into Analgesic Properties of this compound Derivatives

Derivatives of this compound have been investigated for their potential as pain management agents. The analgesic, or pain-relieving, properties of this class are linked to multiple mechanisms, including their action as NMDA receptor antagonists and, for some derivatives, as potent µ-opioid receptor agonists. researchgate.netumn.edu Research has also pointed to the potential for compounds related to this compound that have a structural similarity to pethidine, a synthetic opioid pain medication. acs.org

One study investigated a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which are structurally related to the phenylcyclohexylamine scaffold. google.com The analgesic effects of these synthesized compounds were evaluated using the hot plate method. google.com Several of the derivatives displayed potent analgesic efficacy. google.com

Analgesic Activity of Selected TFMP Derivatives

| Compound | Analgesic Effect (%) | Reference |

|---|---|---|

| Compound 3 | 188% | google.com |

| Compound 5 | 137% | google.com |

| Compound 6 | 162% | google.com |

| Compound 8 | 107% | google.com |

Note: The analgesic effect was measured relative to a control. The study concluded these compounds could be useful as analgesics for centrally mediated and peripheral pain. google.com

Studies on Antidepressant-like Activities Linked to Phenylcyclohexylamines

A promising area of research is the development of phenylcyclohexylamine derivatives as novel, rapid-acting antidepressants. This line of inquiry is based on the strategy of simultaneously modulating both the glutamatergic and monoaminergic neurotransmitter systems, which are implicated in depression.

In one study, a series of heterocycle-fused phenylcyclohexylamine derivatives were designed to act as multi-target antagonists for the NMDA receptor and the monoamine transporters (SERT, DAT, and NET). In vivo assessments in mice showed that compounds from this series, specifically A16 and its R-isomer A17, produced significant antidepressant-like effects in the forced swim test and tail suspension test. Notably, A17 demonstrated these effects at low doses, identifying this heterocycle-fused phenylcyclohexylamine structure as a promising scaffold for developing non-addictive, fast-acting antidepressants.

Exploration of Anticonvulsant Activity of this compound Analogues

The NMDA receptor antagonistic properties of arylcyclohexylamines also make them potent anticonvulsants. umn.edu Research has demonstrated the efficacy of 1-Phenylcyclohexylamine (PCA), an analogue of phencyclidine, in seizure models. wikipedia.org

A study evaluated PCA and its conformationally restricted analog, 1,1-pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ), in the mouse maximal electroshock (MES) seizure test. wikipedia.org Both compounds were found to be potent anticonvulsants. wikipedia.org The study highlighted that these compounds showed a greater separation between their anticonvulsant activity and their motor toxicity compared to phencyclidine, suggesting a potentially better therapeutic window. wikipedia.org The rank order of potency in binding assays for NMDA receptor-coupled channels was similar to the behavioral tests, linking the anticonvulsant mechanism to this receptor system. wikipedia.org Further quantitative structure-activity relationship (QSAR) and molecular docking studies have reinforced that the inhibitory activities of these analogues toward the NMDA receptor are key to their anticonvulsant effects. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues in Biological Contexts

The exploration of this compound and its derivatives has uncovered significant insights into how their chemical structures relate to their biological activities. These studies are crucial for designing new compounds with specific therapeutic effects.

Influence of Stereochemistry on Biological Activity of this compound Isomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound isomers. The orientation of the phenyl group, whether axial or equatorial, significantly influences how the molecule interacts with its biological target. researchgate.net

Molecular docking studies of 1-phenylcyclohexylamine analogues with the NMDA receptor have shown that the configuration of the molecule impacts its activity. For instance, in one less active compound, the phenyl group in an equatorial position in the cis configuration does not form a π-sigma interaction with the receptor. researchgate.net Superimposing this with a more active trans configuration reveals that the phenyl group of the cis isomer is shifted away from the binding site. researchgate.net In contrast, the trans configuration appears to place the phenyl group in a more favorable position for interaction. researchgate.net

The energy difference between the axial and equatorial phenyl conformers is relatively small, suggesting that in a solution, a significant population of the phenyl axial conformers would be present. umich.edu This is noteworthy because the axial orientation of the phenyl ring is analogous to the structure of rigid polycyclic analgesics like morphine. umich.edu This similarity helps to explain why certain structural modifications, such as the introduction of a meta-hydroxy group on the phenyl ring, can enhance the potency of these compounds, a known effect in morphine and its derivatives. umich.edu

In studies with pigeons, optical isomers of related compounds like cyclazocine (B1219694) and N-allylnormetazocine both exhibited PCP-like activity, although with differing potencies between the (-)- and (+)-isomers, indicating a degree of stereospecificity. researchgate.net

Applications of 4 Phenylcyclohexylamine in Diverse Chemical Fields

Role as a Versatile Intermediate in Complex Organic Synthesis

4-Phenylcyclohexylamine serves as a crucial intermediate in the field of organic synthesis, where its distinct structural features are leveraged to construct more complex molecules. chemimpex.com The presence of a primary amine group on a cyclohexane (B81311) scaffold, combined with a phenyl substituent, provides reactive sites for a variety of chemical transformations. chemimpex.comontosight.ai Its stability and reactivity make it suitable for numerous chemical reactions, including amination and coupling processes, which are fundamental in synthetic pathways. chemimpex.com

The compound's utility as a building block is particularly noted in the synthesis of pharmaceutical intermediates. guidechem.com Organic synthesis is dedicated to the intentional construction of organic compounds, and intermediates like this compound are essential starting points for creating complex target molecules. lumenlearning.com For instance, analogous structures such as 1-Phenylcyclohexylamine (B1663984) are also recognized as important intermediates in various chemical syntheses. cymitquimica.com The synthesis of complex molecules often involves a series of steps, and the use of pre-functionalized building blocks like this compound can streamline these processes, enabling the efficient creation of new chemical entities for research and development. chemimpex.com

Applications in Material Science and Polymer Chemistry

In material science, this compound is utilized for its ability to impart desirable properties to polymers and other materials. chemimpex.com Its integration into material formulations can lead to significant enhancements in performance characteristics.

Research and industrial applications have explored the use of this compound in the formulation of various polymers and resins. chemimpex.com Advanced polymers, often called high-performance polymers, are developed to have exceptional mechanical and thermal properties. routledge.com The incorporation of specific chemical intermediates is a key strategy in achieving these characteristics. This compound has been identified as a component in polypropylene (B1209903) resin compositions, highlighting its role in the plastics industry. epo.org The amine functionality of the molecule can react with other monomers or polymers, such as epoxy resins, to form cross-linked networks, a fundamental process in the creation of thermoset plastics and other durable materials. atamanchemicals.comrsc.org

The integration of this compound into polymer structures is known to enhance material performance significantly. chemimpex.com Specifically, it can provide improved mechanical properties and greater thermal stability, which are critical for materials used in demanding environments such as the automotive and construction industries. chemimpex.com The compound's inherent stability and predictable reactivity contribute to its effectiveness in improving product formulations. chemimpex.com By acting as a crosslinking agent or a monomer, it can increase the rigidity and heat resistance of the final material. rsc.org This ability to tailor material properties makes it a valuable component for developing advanced materials with specific functional attributes. routledge.comelsevier.com

Table 2: Summary of Material Science Applications An interactive table summarizing the applications of this compound in material science.

| Field | Specific Use | Performance Enhancement | Source |

| Polymer Chemistry | Formulation of polymers and resins | Improved mechanical properties | chemimpex.com |

| Material Science | Component in polypropylene resins | Enhanced thermal stability | chemimpex.comepo.org |

| Thermosets | Crosslinking agent | Increased durability and chemical resistance | atamanchemicals.comrsc.org |

Formulation of Polymers and Resins Utilizing this compound

Development in Agrochemicals Involving this compound

The agrochemical sector represents another area where this compound is explored for its potential contributions to product development. chemimpex.com Agrochemical intermediates are fundamental to modern agriculture, forming the basis for products designed to protect crops and improve yields. framochem.com

This compound is investigated for its role in the development of agrochemical products, including pesticide formulations. chemimpex.com Emulsifiable concentrate (EC) formulations, which are common in crop protection, involve an active ingredient dissolved in a solvent with emulsifiers to ensure uniform application on crops. crodaagriculture.com The chemical structure of intermediates like this compound can be foundational in synthesizing the active ingredients used in such formulations. lookchem.com While specific commercial pesticides containing this exact molecule are not broadly documented in the provided search results, its utility as an intermediate is recognized for creating new agrochemical products aimed at effective pest control. chemimpex.comgoogle.com

Research in crop protection seeks to develop new, effective, and safe methods to combat plant diseases and pests. ffhdj.comagroecology-europe.org The development of innovative biopesticides and synthetic pesticides is a key focus. ffhdj.comched.gov.ph The exploration of compounds like this compound in agrochemical development is part of a broader effort to improve crop protection. chemimpex.com Its role is to serve as a building block for more complex molecules that may exhibit desired fungicidal or insecticidal properties. atamanchemicals.comcropprotectionnetwork.orgcropprotectionnetwork.org The synthesis of new active ingredients is a critical component of advancing agricultural science, and versatile intermediates are essential to this research and development process. framochem.com

Analytical Methodologies for Research and Identification of 4 Phenylcyclohexylamine

Chromatographic Techniques for Separation and Quantification of 4-Phenylcyclohexylamine and Analogues

Chromatography is a fundamental technique for separating complex mixtures. gsconlinepress.comoup.com.aucpur.in The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. cpur.in For the analysis of this compound and its analogues, several chromatographic methods are particularly valuable.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Phenylcyclohexylamines

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, the mobile phase is a gas, and the stationary phase is a liquid or solid coated on a solid support within a column. gsconlinepress.com The combination of GC with mass spectrometry (GC-MS) provides a highly selective and sensitive method for identifying and quantifying compounds. researchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "fingerprint" for a specific compound. measurlabs.com

GC-MS has been successfully used for the analysis of various arylcyclohexylamines. researchgate.netljmu.ac.ukljmu.ac.uk For instance, in the analysis of N-alkyl-arylcyclohexylamines, GC coupled with various forms of mass spectrometry has been employed for their characterization. researchgate.netljmu.ac.ukljmu.ac.uk The technique is also valuable for the identification of metabolites of related compounds, such as the N-dealkylated metabolite of phencyclidine (PCP), 1-phenylcyclohexylamine (B1663984), in urine samples. govinfo.gov In some cases, derivatization of the analyte may be necessary to improve its volatility or chromatographic behavior. jfda-online.com For example, the formation of trifluoroacetamide (B147638) derivatives of amphetamines has been used for their GC-MS analysis. govinfo.gov

It is important to note that gas chromatography can sometimes induce thermal degradation of certain analytes. For example, the analysis of 4-methoxy-substituted arylcyclohexylamines by GC has been shown to cause partial degradation to the corresponding 1-phenylcyclohexene derivatives. researchgate.net

Table 1: GC-MS Parameters for Phenylcyclohexylamine Analysis (Illustrative)

| Parameter | Value | Reference |

| Column | 5% OV-7 on 80-100-mesh Chromosorb W (HP) | |

| Oven Temperature | 150°C | |

| Injector Temperature | 250°C | |

| Detector Temperature | 275°C | |

| Carrier Gas | Methane | govinfo.gov |

High Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a stationary phase packed in a column. cpur.in It is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds. measurlabs.com The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become a cornerstone in analytical chemistry, offering high sensitivity and specificity. measurlabs.comnih.govnih.govchromatographyonline.comamericanpharmaceuticalreview.com LC-MS/MS provides two levels of mass analysis, which significantly enhances selectivity and is particularly useful for quantifying analytes in complex matrices. nih.gov

HPLC and LC-MS based methods have been extensively used for the characterization and quantification of arylcyclohexylamines and their analogues. researchgate.netljmu.ac.ukljmu.ac.uk These techniques have been successfully applied to differentiate positional isomers of methoxy-substituted arylcyclohexylamines. researchgate.netljmu.ac.uk For instance, LC-Time-of-Flight-MS (LC-TOF-MS) has been used to analyze arylcyclohexylamine powders. researchgate.netresearchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further improved the speed and resolution of separations. americanpharmaceuticalreview.com

A typical LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection. For example, a reversed-phase C18 column with a mobile phase consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile (B52724) is commonly used. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Arylcyclohexylamine Analysis

| Parameter | Value | Reference |

| Column | Kinetex C18 (50 × 2.1 mm, 2.6 µm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

Thin Layer Chromatography (TLC) in Phenylcyclohexylamine Identification

Thin Layer Chromatography (TLC) is a planar chromatographic technique that is often used for the rapid screening and preliminary identification of compounds. oup.com.au In TLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a flat plate. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the mobile and stationary phases. oup.com.au

TLC has been used to distinguish between phencyclidine and its analogues. For example, using a mobile phase of acetone (B3395972) and ammonia (B1221849) (99:1) on a silica gel plate, different Rf values were obtained for various phenylcyclohexylamine derivatives, allowing for their differentiation. The separated compounds can be visualized using a suitable reagent, such as an iodoplatinate (B1198879) spray, which produces colored spots. While TLC is a valuable screening tool, it is generally less specific than GC-MS or LC-MS/MS, and confirmation by a more definitive technique is often required. govinfo.gov

Integration of Multiple Analytical Techniques for Comprehensive Characterization of this compound

For a comprehensive and unambiguous characterization of this compound and its analogues, a single analytical technique is often insufficient. The integration of multiple analytical methods provides a more complete picture of the compound's identity and purity. researchgate.netljmu.ac.ukljmu.ac.uk A common approach involves using a combination of chromatographic techniques for separation and spectroscopic techniques for structural elucidation.

A comprehensive analytical workflow may include:

Chromatographic Separation: Initial separation of the target compound from a mixture using GC or HPLC. researchgate.netljmu.ac.ukljmu.ac.uk

Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern using GC-MS or LC-MS. measurlabs.comresearchgate.netljmu.ac.ukljmu.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.netljmu.ac.ukljmu.ac.uk

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation. researchgate.netljmu.ac.ukljmu.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification and to aid in the differentiation of isomers. researchgate.net

By combining the data from these techniques, researchers can confidently identify and characterize this compound and its related compounds. researchgate.netljmu.ac.ukljmu.ac.uk

Method Development for Positional Isomer Differentiation of Arylcyclohexylamines

A significant analytical challenge in the study of arylcyclohexylamines is the differentiation of positional isomers, where the substituent on the aryl ring is in the ortho, meta, or para position. These isomers often have very similar physical and chemical properties, making their separation and identification difficult.

Several studies have focused on developing analytical methods to distinguish between these isomers. researchgate.netljmu.ac.ukcore.ac.uk Chromatographic techniques have shown success in this area. For example, it has been reported that ortho-isomers of ring-substituted N-alkyl-arylcyclohexylamines can be chromatographically separated from the meta and para isomers. researchgate.net However, the meta and para isomers may co-elute. researchgate.net In such cases, other analytical techniques can be employed for differentiation. UV spectroscopy can be useful, as co-eluting isomers may have distinct UV spectra. researchgate.net

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can also be a powerful tool for isomer differentiation. researchgate.net The fragmentation patterns of positional isomers can differ, allowing for their distinction even if they are not chromatographically separated. GC-solid-state IR has also been shown to be capable of distinguishing between positional isomers. researchgate.net The development of specific and reliable methods for isomer differentiation is crucial for accurate research and analysis in this class of compounds.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Phenylcyclohexylamine?

- Methodological Answer : Employ response surface methodology (RSM) to model variables like temperature, catalyst concentration, and reaction time. Tools such as Design Expert can generate a central composite design (CCD) to identify optimal conditions . For example:

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst (mol%) | 0.5 | 2.0 |

| Statistical analysis (ANOVA) of the CCD output will highlight significant factors affecting yield. |

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, and ¹H/¹³C NMR for structural confirmation. For reproducibility, validate HPLC methods using parameters like retention time (±2%) and peak symmetry (As ≤ 1.2) . Cross-reference spectral data with databases (e.g., SciFinder) to resolve ambiguities.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic steps rigorously, including solvent batch details, humidity control, and catalyst activation protocols. Use statistical process control (SPC) to monitor intermediate yields and flag deviations. Replicate experiments across independent labs to confirm robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

- Methodological Answer : Conduct a systematic review to categorize discrepancies (e.g., assay type, cell lines, dosage). Use meta-analysis tools (e.g., RevMan) to compute pooled effect sizes and heterogeneity indices (I²). For in vitro studies, validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) . Engage with experts via ResearchGate to contextualize outliers .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What computational strategies are suitable for studying this compound’s molecular interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target receptors like NMDA or σ₁R. Validate predictions using molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories to assess stability. Compare results with experimental IC₅₀ values from radioligand assays .

Q. How to design a study investigating stereochemical effects in this compound derivatives?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., Chiralpak® columns) and characterize using X-ray crystallography. Assess biological activity differences via dose-response curves (e.g., EC₅₀ for each enantiomer). Apply multivariate analysis to decouple steric/electronic contributions .

Data Analysis and Validation

Q. What statistical methods address variability in this compound toxicity studies?

- Methodological Answer : Use mixed-effects models to account for inter-lab variability. For in vivo data, apply survival analysis (Kaplan-Meier curves with log-rank tests) and adjust for covariates like animal weight. Replicate findings using primary (original cohort) and replicated (external validation) analyses .

Q. How to optimize chromatographic separation of this compound metabolites?